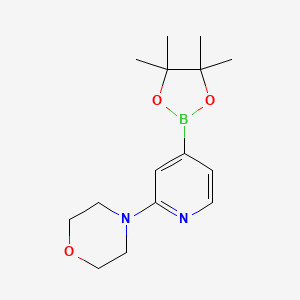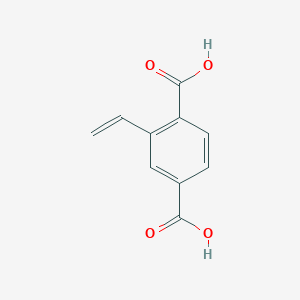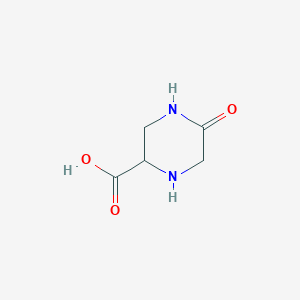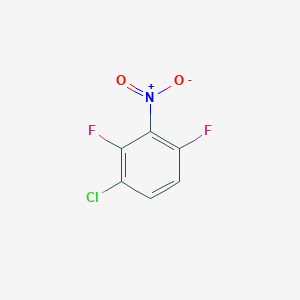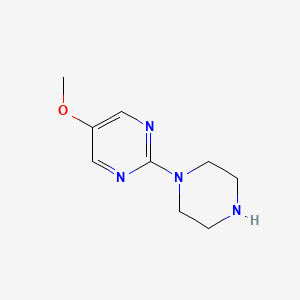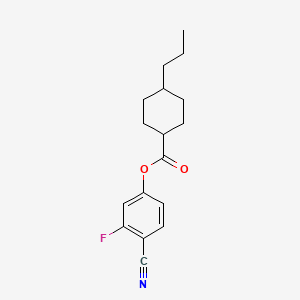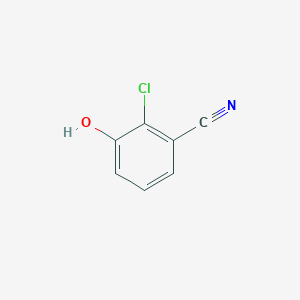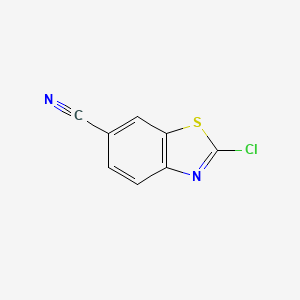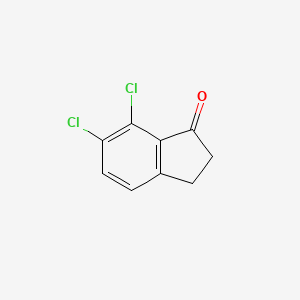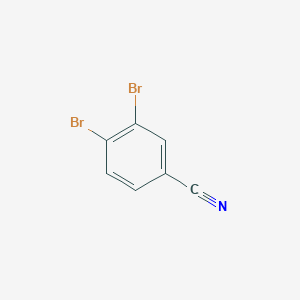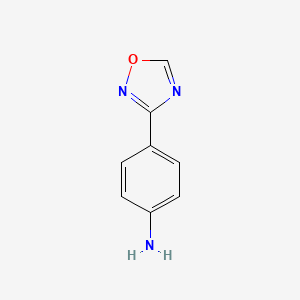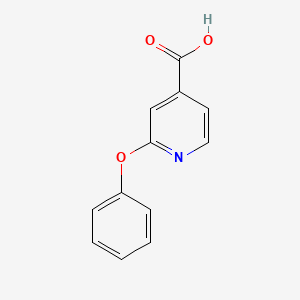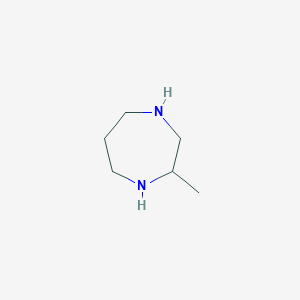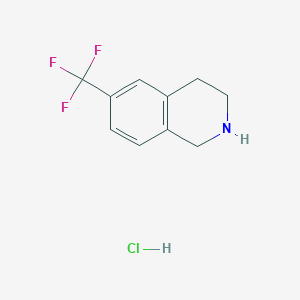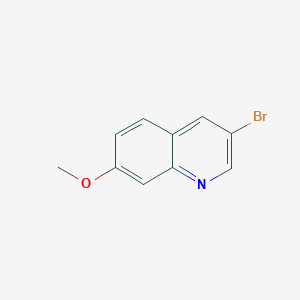
3-Bromo-7-methoxyquinoline
概要
説明
3-Bromo-7-methoxyquinoline is a chemical compound with the molecular formula C10H8BrNO . It has a molecular weight of 238.08 and is a solid at room temperature .
Synthesis Analysis
The synthesis of quinoline and its analogues has been extensively studied due to their versatile applications in industrial and synthetic organic chemistry . Classical synthesis protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 3-Bromo-7-methoxyquinoline consists of a quinoline core, which is a heterocyclic compound containing a benzene ring fused with a pyridine ring . It also contains a bromine atom and a methoxy group attached to the quinoline core .Chemical Reactions Analysis
Quinoline and its derivatives have been functionalized for biological and pharmaceutical activities . A wide range of synthesis protocols have been reported for the construction of this scaffold . These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Physical And Chemical Properties Analysis
3-Bromo-7-methoxyquinoline is a solid at room temperature . It has a molecular weight of 238.08 . The boiling point is 318.3±22.0°C at 760 mmHg .科学的研究の応用
Synthesis and Chemical Applications
Regioselective Bromination and Coupling Reactions : 3-Bromo-7-methoxyquinoline is utilized in the bromination of 8-methoxyquinolines at the C-3 position. It serves as a precursor for 3-arylquinolines, which can further lead to the synthesis of complex structures like substituted 11H-indolo[3,2-c]quinoline (Trécourt et al., 1995).
Versatile Reagent in Skraup-Type Synthesis : 3-Bromo-7-methoxyquinoline is produced using 2,2,3-Tribromopropanal as a versatile reagent. This process is crucial for the transformation of various substituted anilines into bromoquinolines, which can be further modified at positions 7 and 8 (Lamberth et al., 2014).
Synthesis of Complex Quinoline Derivatives : This compound is used in the synthesis of anti-TB drugs and other quinoline derivatives, demonstrating its importance in developing pharmacologically relevant structures (Sun Tie-min, 2009).
Preparation of Dinuclear Gallium(III) Complexes : In the preparation of ethylene-linked catechol/8-hydroxyquinoline derivatives and their subsequent use in forming dinuclear gallium(III) complexes, 3-Bromo-7-methoxyquinoline plays a crucial role (Albrecht et al., 2000).
Material Science and Crystallography
- Crystal Structure and DFT Study : The crystal structure and Density Functional Theory (DFT) studies of 3-Bromo-7-methoxyquinoline derivatives are significant for understanding their physicochemical properties and potential applications in material science (Zhou et al., 2022).
Biological and Pharmaceutical Applications
Antimicrobial Properties : Some derivatives of 3-Bromo-7-methoxyquinoline have been studied for their antibacterial activity, showing potential as antibacterial agents against specific bacterial strains (Hamama et al., 2015).
Cytotoxic Activity and Fluorescence Properties : Derivatives of 3-Bromo-7-methoxyquinoline have been synthesized and evaluated for cytotoxic activity against various cancer cell lines. Their fluorescence properties are also of interest for potential diagnostic applications (Kadrić et al., 2014).
Environmental and Marine Research
- Marine Natural Products : Brominated compounds derived from red algae, which include brominated 1,2,3,4-tetrahydroisoquinolines, have been isolated and studied for their unique structures and potential environmental significance (Ma et al., 2007)
Safety And Hazards
The safety information for 3-Bromo-7-methoxyquinoline indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and washing thoroughly after handling .
将来の方向性
Quinoline and its derivatives have become essential compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry . Future research may focus on the synthesis of bioactive derivatives and the exploration of their pharmacological activities .
特性
IUPAC Name |
3-bromo-7-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-9-3-2-7-4-8(11)6-12-10(7)5-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTSUSKVHVRQAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=C(C=C2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596279 | |
| Record name | 3-Bromo-7-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-7-methoxyquinoline | |
CAS RN |
959121-99-4 | |
| Record name | 3-Bromo-7-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

